Cyclin K degrader 1
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Overview
Description
Cyclin K degrader 1 is a small molecule designed to induce the degradation of cyclin K, a protein that plays a crucial role in regulating the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclin K degrader 1 can be synthesized by modifying existing cyclin-dependent kinase inhibitors. For instance, the pan-cyclin-dependent kinase inhibitors dinaciclib and AT-7519 have been converted into cyclin K degraders through the addition of specific solvent-exposed groups .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclin K degrader 1 primarily undergoes reactions that facilitate its binding to cyclin-dependent kinase 12 and the E3 ligase adaptor protein damaged DNA binding protein 1. This binding induces the ubiquitination and degradation of cyclin K .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including aromatic and nonaromatic groups, to modify the degradation-inducing group of the compound . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the degrader.
Major Products: The major product of these reactions is the this compound compound itself, which exhibits enhanced degradation activity compared to its precursor molecules .
Scientific Research Applications
Cyclin K degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and the design of molecular glue degraders . In biology, it helps researchers understand the role of cyclin K in cell cycle regulation and its potential as a therapeutic target . In medicine, this compound is being investigated for its potential to treat diseases associated with dysregulated cell cycles, such as cancer . In industry, it serves as a model compound for the development of new protein degraders with improved efficacy and specificity .
Mechanism of Action
Cyclin K degrader 1 exerts its effects by binding to cyclin-dependent kinase 12 and inducing its association with the E3 ligase adaptor protein damaged DNA binding protein 1 . This binding brings cyclin K within proximity of the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the targeted degradation of cyclin K, thereby disrupting its role in cell cycle regulation and potentially inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Cyclin K degrader 1 is unique in its ability to induce the degradation of cyclin K through a molecular glue mechanism. Similar compounds include other cyclin-dependent kinase inhibitors that have been converted into degraders, such as dinaciclib and AT-7519 . These compounds share a similar mechanism of action but differ in their degradation activity and specificity . This compound has been shown to exhibit improved degradation activity compared to its precursor molecules, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H17Cl2N5O2 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[(4-pyridin-2-ylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17Cl2N5O2/c24-16-4-3-5-17(25)20(16)22(31)29-19-13-28-30-21(19)23(32)27-12-14-7-9-15(10-8-14)18-6-1-2-11-26-18/h1-11,13H,12H2,(H,27,32)(H,28,30)(H,29,31) |
InChI Key |
DCPUWHPUJFAXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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